![molecular formula C8H15Cl2N3 B2842378 1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride CAS No. 2377036-27-4](/img/structure/B2842378.png)
1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride
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Overview
Description
1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride, abbreviated as CBMI, is a chemical compound that belongs to the imidazole family. It has a CAS Number of 2377036-27-4 and a molecular weight of 224.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H . This indicates that the compound has a cyclobutylmethyl group attached to an imidazole ring, with two chloride ions associated with it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Research in medicinal chemistry has explored the synthesis of imidazolines and related compounds for their potential as biological agents. For instance, Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, some showed good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Organic Synthesis
In organic synthesis, Nielsen and Pedersen (1982) reported the preparation of hypoxanthines by heating ethyl 4-acylamino-1H-imidazole-5-carboxylates with primary amine hydrochlorides and phosphorus pentoxide, showcasing the versatility of imidazole derivatives in synthetic chemistry (Nielsen & Pedersen, 1982).
Heterocyclic Compound Synthesis
The development of heterocyclic compounds, particularly for pharmaceutical applications, is a major area of interest. Yakovenko et al. (2020) demonstrated the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through cyclocondensation reactions, contributing to the expansion of available heterocyclic scaffolds for drug discovery (Yakovenko, Lukianov, Yagodkina-Yakovenko, Bol’but, & Vovk, 2020).
Eco-Friendly Synthesis Approaches
The quest for more sustainable and environmentally friendly synthesis methods has led to innovations such as the work by Mehrabi et al. (2021), who demonstrated an eco-friendly approach for synthesizing trisubstituted and tetrasubstituted imidazoles. Their method utilized iron (III) chloride and disodium phosphate as catalysts in ethanol, highlighting the industry's move towards greener chemical processes (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).
Advanced Materials and Chemical Properties
In materials science and corrosion studies, Cruz et al. (2004) evaluated the electrochemical behavior of imidazoline derivatives as corrosion inhibitors in acid media. Their work contributes to the understanding of how these compounds interact with metal surfaces to prevent corrosion, which has implications for the development of new materials and coatings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(cyclobutylmethyl)imidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJXUFQQYOXEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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